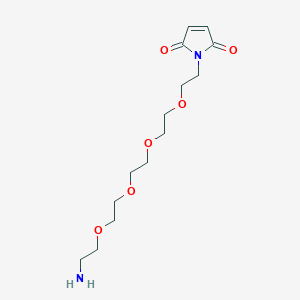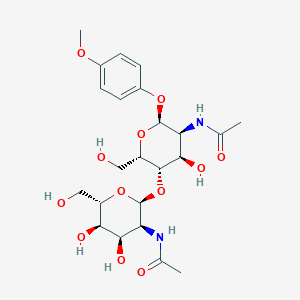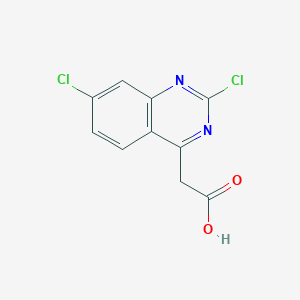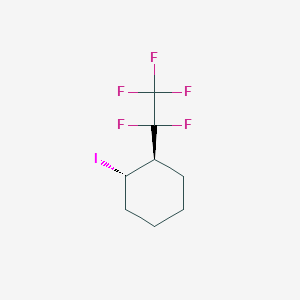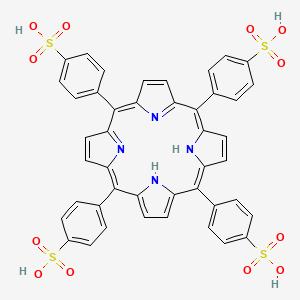
T4SPP;TSPP;Tetraphenylporphine sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(4-sulfonatophenyl)porphyrin, commonly referred to as TPPS, is a water-soluble porphyrin derivative. Porphyrins are a class of organic compounds characterized by a large, aromatic macrocycle composed of four pyrrole subunits interconnected via methine bridges. TPPS is distinguished by its four sulfonate groups attached to the phenyl rings, which enhance its solubility in aqueous solutions. This compound is widely studied for its unique photophysical and electrochemical properties, making it valuable in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TPPS typically involves the sulfonation of tetraphenylporphyrin. The process begins with the preparation of tetraphenylporphyrin through the condensation of pyrrole and benzaldehyde under acidic conditions. The resulting tetraphenylporphyrin is then subjected to sulfonation using concentrated sulfuric acid, which introduces sulfonate groups onto the phenyl rings. The reaction is carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of TPPS follows a similar synthetic route but on a larger scale. The key steps involve the controlled sulfonation of tetraphenylporphyrin using sulfuric acid, followed by purification through column chromatography. The purified TPPS is then crystallized and dried to obtain the final product. Industrial production emphasizes high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
TPPS undergoes several types of chemical reactions, including:
Oxidation: TPPS can be oxidized to form various oxidation states, which are useful in studying redox properties.
Reduction: The compound can be reduced under specific conditions to yield reduced porphyrin species.
Substitution: TPPS can participate in substitution reactions where the sulfonate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of TPPS, as well as substituted derivatives with different functional groups. These products are valuable for studying the compound’s electronic and structural properties .
Wissenschaftliche Forschungsanwendungen
TPPS has a wide range of scientific research applications, including:
Chemistry: TPPS is used as a photosensitizer in photodynamic therapy and as a catalyst in various chemical reactions.
Biology: The compound is employed in studying protein-ligand interactions and as a fluorescent probe for biological imaging.
Medicine: TPPS is investigated for its potential in cancer treatment through photodynamic therapy, where it generates reactive oxygen species upon light activation.
Industry: TPPS is used in the development of sensors, optoelectronic devices, and as a component in dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of TPPS primarily involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. This photodynamic effect is utilized in photodynamic therapy for cancer treatment. TPPS targets cellular components, leading to oxidative damage and cell death. The compound’s interaction with proteins and nucleic acids also plays a role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Similar to TPPS but with carboxylate groups instead of sulfonate groups.
Tetrakis(4-pyridyl)porphyrin (TPyP): Contains pyridyl groups, offering different coordination chemistry.
Tetrakis(3,5-dicarboxyphenyl)porphyrin (TDCPP): Features carboxylate groups at different positions on the phenyl rings
Uniqueness of TPPS
TPPS is unique due to its high water solubility, which is attributed to the presence of sulfonate groups. This property makes it particularly useful in biological and medical applications where aqueous solubility is essential. Additionally, TPPS exhibits strong photophysical properties, making it an excellent candidate for photodynamic therapy and other light-driven processes .
Eigenschaften
Molekularformel |
C44H30N4O12S4 |
|---|---|
Molekulargewicht |
935.0 g/mol |
IUPAC-Name |
4-[10,15,20-tris(4-sulfophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
InChI-Schlüssel |
YAVMDSYMZGJNES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
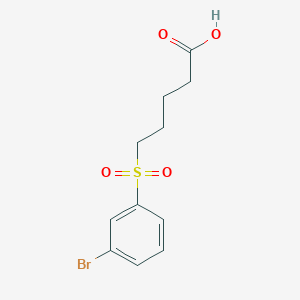

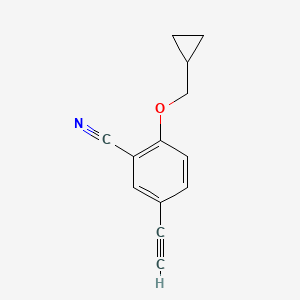
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
